2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide 2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034609-44-2
VCID: VC4773649
InChI: InChI=1S/C19H17ClN2OS/c20-18-10-15-12-22(9-8-17(15)24-18)19(23)21-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,10H,8-9,11-12H2,(H,21,23)
SMILES: C1CN(CC2=C1SC(=C2)Cl)C(=O)NCC3=CC=CC4=CC=CC=C43
Molecular Formula: C19H17ClN2OS
Molecular Weight: 356.87

2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

CAS No.: 2034609-44-2

Cat. No.: VC4773649

Molecular Formula: C19H17ClN2OS

Molecular Weight: 356.87

* For research use only. Not for human or veterinary use.

2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide - 2034609-44-2

Specification

CAS No. 2034609-44-2
Molecular Formula C19H17ClN2OS
Molecular Weight 356.87
IUPAC Name 2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Standard InChI InChI=1S/C19H17ClN2OS/c20-18-10-15-12-22(9-8-17(15)24-18)19(23)21-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,10H,8-9,11-12H2,(H,21,23)
Standard InChI Key XREODYSPMXXCQI-UHFFFAOYSA-N
SMILES C1CN(CC2=C1SC(=C2)Cl)C(=O)NCC3=CC=CC4=CC=CC=C43

Introduction

Chemical Synthesis and Reaction Pathways

The synthesis of 2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves multi-step organic reactions. A generalized synthesis pathway includes:

  • Formation of the thienopyridine core: Cyclization of substituted thiophene derivatives with appropriate amines or ketones under basic conditions .

  • Chlorination: Introduction of the chlorine substituent at the 2-position using chlorinating agents such as SOCl2\text{SOCl}_2 or PCl3\text{PCl}_3.

  • Carboxamide coupling: Reaction of the intermediate amine with naphthalen-1-ylmethyl isocyanate or activated carboxylic acid derivatives .

Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Core formationEthanol, NaOEt, reflux, 24h65–72
ChlorinationSOCl2\text{SOCl}_2, DMF, 0–5°C, 2h85
Carboxamide couplingEDC/HOBt, DIPEA, DCM, rt, 12h78

Key challenges include optimizing regioselectivity during chlorination and minimizing side reactions during carboxamide coupling .

Structural Characterization and Analytical Data

The compound is characterized using advanced spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) displays signals at δ 7.82–7.25 (naphthalene protons), δ 4.52 (N-CH2_2-naphthyl), and δ 3.75 (thienopyridine ring protons) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 357.0 ([M+H]+^+).

  • HPLC Purity: >98% purity achieved using a C18 column (MeCN/H2_2O, 70:30).

Table 2: Key Spectroscopic Data

TechniqueKey Signals/PeaksReference
1H^1\text{H}-NMRδ 7.82 (d, J=8.4 Hz, 1H, naphthyl)
13C^{13}\text{C}-NMRδ 165.2 (C=O), δ 142.1 (thienopyridine C-2)
IR1685 cm1^{-1} (C=O stretch)

Pharmacological Applications and Comparative Analysis

Table 3: Comparative Pharmacokinetic Parameters

Parameter2-Chloro-N-(naphthalen-1-ylmethyl)-...Clopidogrel
LogP3.82.9
Plasma t1/2_{1/2}6.2 h0.7 h
Protein binding92%98%
Reference

Analytical and Stability Profiling

Stability: The compound remains stable under accelerated conditions (40°C/75% RH, 6 months) with <2% degradation.
Degradation Products: Hydrolysis of the carboxamide group yields naphthalen-1-ylmethanamine and thienopyridine carboxylic acid.

Table 4: Forced Degradation Study Results

ConditionTimeDegradation (%)Major Impurity
Acidic (0.1M HCl)24h12Carboxylic acid
Basic (0.1M NaOH)24h18Naphthylmethyl amine
Oxidative (3% H2_2O2_2)24h8Sulfoxide derivative

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomics or CRISPR screening .

  • Formulation Development: Explore nanoparticle delivery systems to address solubility limitations (aqueous solubility = 0.12 mg/mL) .

  • Toxicology Profiling: Assess genotoxicity and cardiotoxicity in preclinical models .

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